3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile 3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile
Brand Name: Vulcanchem
CAS No.: 2098026-27-6
VCID: VC3149439
InChI: InChI=1S/C12H11FN2O2/c13-10-1-2-11-9(7-10)8-15(5-6-17-11)12(16)3-4-14/h1-2,7H,3,5-6,8H2
SMILES: C1COC2=C(CN1C(=O)CC#N)C=C(C=C2)F
Molecular Formula: C12H11FN2O2
Molecular Weight: 234.23 g/mol

3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile

CAS No.: 2098026-27-6

Cat. No.: VC3149439

Molecular Formula: C12H11FN2O2

Molecular Weight: 234.23 g/mol

* For research use only. Not for human or veterinary use.

3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile - 2098026-27-6

Specification

CAS No. 2098026-27-6
Molecular Formula C12H11FN2O2
Molecular Weight 234.23 g/mol
IUPAC Name 3-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-3-oxopropanenitrile
Standard InChI InChI=1S/C12H11FN2O2/c13-10-1-2-11-9(7-10)8-15(5-6-17-11)12(16)3-4-14/h1-2,7H,3,5-6,8H2
Standard InChI Key CYBDUAXFYWRKIC-UHFFFAOYSA-N
SMILES C1COC2=C(CN1C(=O)CC#N)C=C(C=C2)F
Canonical SMILES C1COC2=C(CN1C(=O)CC#N)C=C(C=C2)F

Introduction

The compound 3-(7-fluoro-2,3-dihydrobenzo[f] oxazepin-4(5H)-yl)-3-oxopropanenitrile is a synthetic organic molecule that belongs to the class of oxazepines, which are known for their diverse pharmacological activities. This specific compound incorporates a fluorine atom at the 7-position of the benzo structure, which can enhance its chemical stability and biological activity. Despite the lack of direct references to this compound in the provided search results, we can infer its properties and potential applications based on similar compounds and the general characteristics of oxazepine derivatives.

Synthesis and Chemical Behavior

The synthesis of 3-(7-fluoro-2,3-dihydrobenzo[f] oxazepin-4(5H)-yl)-3-oxopropanenitrile would typically involve multi-step reactions, starting from the formation of the oxazepine ring and subsequent attachment of the propanenitrile side chain. The presence of the fluorine atom and the nitrile group suggests that this compound could undergo a variety of chemical reactions, including nucleophilic substitutions and additions.

Biological Activity and Potential Applications

Oxazepine derivatives are known for their diverse biological activities, including roles as kinase inhibitors, which are crucial in cancer therapy by interfering with cell signaling pathways that promote tumor growth. The specific biological activity of 3-(7-fluoro-2,3-dihydrobenzo[f] oxazepin-4(5H)-yl)-3-oxopropanenitrile would depend on its ability to interact with biological targets, potentially influenced by the fluorine atom and the propanenitrile side chain.

Safety and Handling

While specific safety data for 3-(7-fluoro-2,3-dihydrobenzo[f] oxazepin-4(5H)-yl)-3-oxopropanenitrile are not available, compounds with similar structures may pose risks such as skin irritation or toxicity if ingested, similar to other organic compounds containing fluorine and nitrile groups .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator